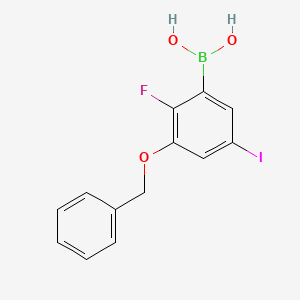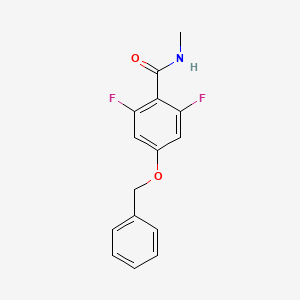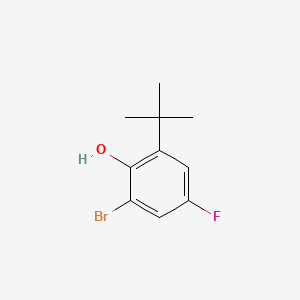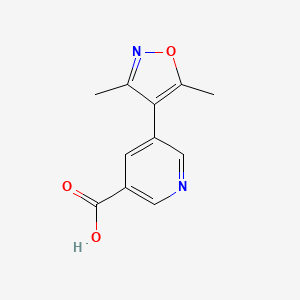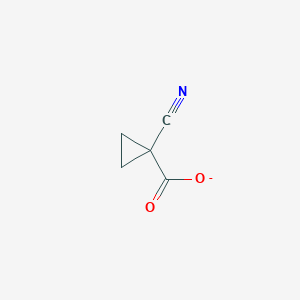
1-Cyanocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyanocyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by a three-membered cyclopropane ring with a cyano group (-CN) and a carboxylate group (-COO) attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyanocyclopropane-1-carboxylate can be synthesized through several methods. One efficient method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) . Another method includes the cyclization of cyanoacetate and dichloroethane under reflux conditions, followed by hydrolysis and decarboxylation steps .
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available starting materials and mild reaction conditions to ensure safety and scalability. The process may include the use of phase transfer catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Selective hydrolysis of the cyano group to form 1-carbamoylcyclopropane-1-carboxylate.
Decarboxylation: Decarboxylation reactions to form 2,3-disubstituted cyclopropane-1-carbonitriles.
Common Reagents and Conditions
Hydrolysis: Hydroxylamine and sodium acetate are commonly used for the selective hydrolysis of this compound.
Decarboxylation: Triethylamine is used as a base in the decarboxylation reactions.
Major Products Formed
1-Carbamoylcyclopropane-1-carboxylate: Formed through selective hydrolysis.
2,3-Disubstituted cyclopropane-1-carbonitriles: Formed through decarboxylation.
Applications De Recherche Scientifique
1-Cyanocyclopropane-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-cyanocyclopropane-1-carboxylate involves its conversion to other biologically active compounds. For example, it can be hydrolyzed to form 1-aminocyclopropane-1-carboxylic acid, which is a precursor of ethylene in plants . The enzyme 1-aminocyclopropane-1-carboxylate synthase catalyzes the synthesis of this compound from S-adenosyl methionine .
Comparaison Avec Des Composés Similaires
1-Cyanocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:
1-Carbamoylcyclopropane-1-carboxylate: Formed through the hydrolysis of this compound.
2,3-Disubstituted cyclopropane-1-carbonitriles: Formed through the decarboxylation of this compound.
1-Aminocyclopropane-1-carboxylic acid: A precursor of ethylene in plants.
The uniqueness of this compound lies in its ability to undergo selective hydrolysis and decarboxylation reactions, making it a versatile intermediate for the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C5H4NO2- |
|---|---|
Poids moléculaire |
110.09 g/mol |
Nom IUPAC |
1-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)/p-1 |
Clé InChI |
KSJJMSKNZVXAND-UHFFFAOYSA-M |
SMILES canonique |
C1CC1(C#N)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


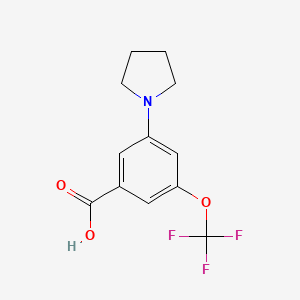
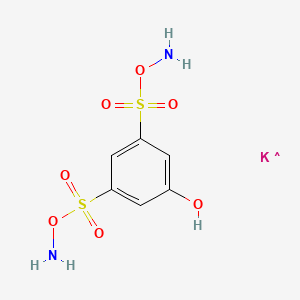
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
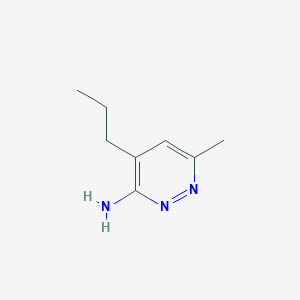
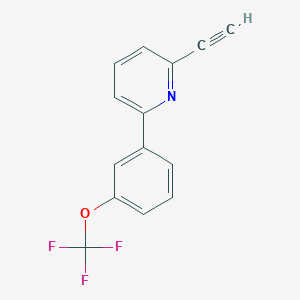
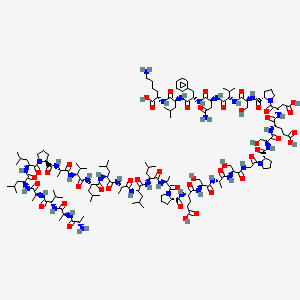
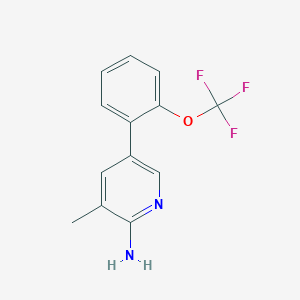
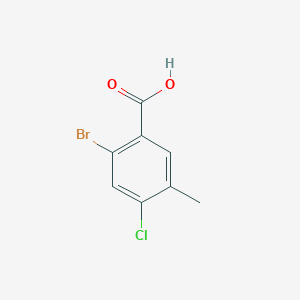
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)

